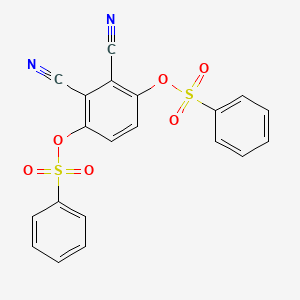
2,3-Dicyano-1,4-phenylene dibenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dicyano-1,4-phenylene dibenzenesulfonate is an organic compound with the molecular formula C20H12N2O6S2. It contains multiple functional groups, including nitriles and sulfonates, which contribute to its unique chemical properties
Vorbereitungsmethoden
The synthesis of 2,3-Dicyano-1,4-phenylene dibenzenesulfonate typically involves the reaction of 2,3-dicyano-1,4-phenylene with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
2,3-Dicyano-1,4-phenylene dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Dicyano-1,4-phenylene dibenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials
Wirkmechanismus
The mechanism by which 2,3-Dicyano-1,4-phenylene dibenzenesulfonate exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the sulfonate groups can act as leaving groups in substitution reactions. These interactions can lead to the formation of reactive intermediates that facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2,3-Dicyano-1,4-phenylene dibenzenesulfonate can be compared with other similar compounds, such as:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Both compounds contain nitrile groups and are used as oxidizing agents in organic synthesis.
2,3-Dicyano-1,4-phenylene dibenzenesulfonamide: This compound is similar in structure but contains an amide group instead of a sulfonate group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of nitrile and sulfonate functional groups, which provide a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
64462-71-1 |
|---|---|
Molekularformel |
C20H12N2O6S2 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
[4-(benzenesulfonyloxy)-2,3-dicyanophenyl] benzenesulfonate |
InChI |
InChI=1S/C20H12N2O6S2/c21-13-17-18(14-22)20(28-30(25,26)16-9-5-2-6-10-16)12-11-19(17)27-29(23,24)15-7-3-1-4-8-15/h1-12H |
InChI-Schlüssel |
HRGWMKZJTJUOKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
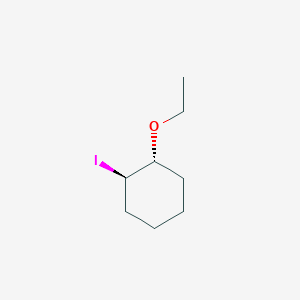
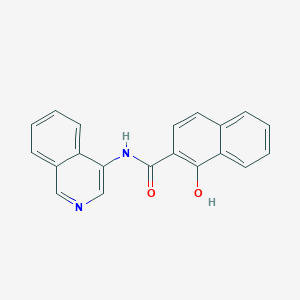

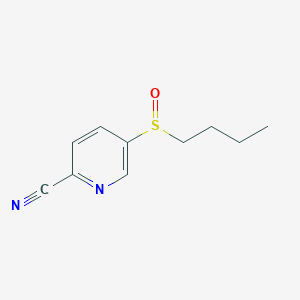
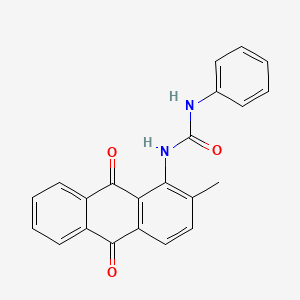
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
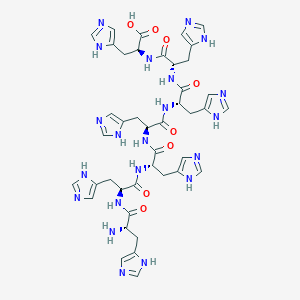
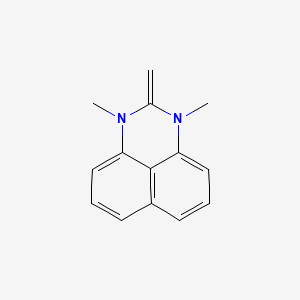
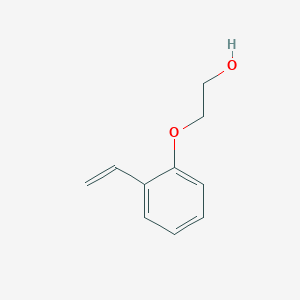
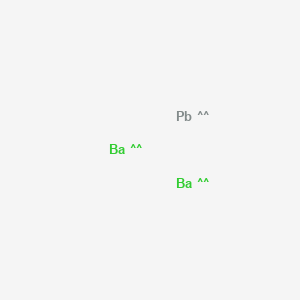
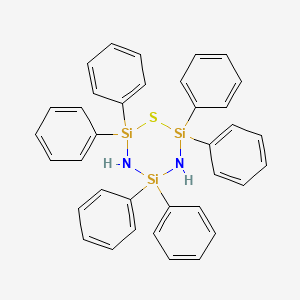
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
